molecular formula C32H27N5O7 B580609 2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine CAS No. 1345969-99-4

2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine

Cat. No.: B580609
CAS No.: 1345969-99-4
M. Wt: 593.596
InChI Key: GXGGEVLLHVPIBG-XCOQKUFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine” is a purine nucleoside analog . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis . It also exhibits promising anti-viral properties and is effective against specific DNA and RNA viruses .


Molecular Structure Analysis

The molecular formula of this compound is C32H27N5O7 . The InChI key is GXGGEVLLHVPIBG-XCOQKUFESA-N . Unfortunately, the exact molecular structure is not provided in the retrieved sources.


Chemical Reactions Analysis

The compound’s mechanism of action revolves around impeding viral nucleic acid synthesis, thereby impeding viral replication . It also inhibits DNA synthesis and induces apoptosis in the context of anticancer activity .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 593.59 . It has a boiling point of 797.7±70.0°C at 760 mmHg and a density of 1.41±0.1 g/cm3 . More detailed physical and chemical properties are not available in the retrieved sources.

Safety and Hazards

While specific safety and hazard information for this compound is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(2-aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N5O7/c1-32(44-29(40)22-15-9-4-10-16-22)25(43-28(39)21-13-7-3-8-14-21)24(18-41-27(38)20-11-5-2-6-12-20)42-30(32)37-19-35-23-17-34-31(33)36-26(23)37/h2-17,19,24-25,30H,18H2,1H3,(H2,33,34,36)/t24-,25-,30-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGGEVLLHVPIBG-XCOQKUFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=CN=C(N=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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